molecular formula C15H11N3O4S B10918074 N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10918074
M. Wt: 329.3 g/mol
InChI Key: LJUKJKCKIWIGSH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of benzodioxole, thiophene, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an acyl chloride in the presence of a base.

    Coupling of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling and Amidation: The final step involves coupling the benzodioxole and thiophene-oxadiazole intermediates, followed by amidation to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological pathways and interactions, particularly those involving oxidative stress and inflammation.

    Industrial Applications: It is investigated for use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress, such as superoxide dismutase and catalase, as well as receptors involved in inflammation, such as the NF-κB pathway.

    Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(1,3-benzodioxol-5-ylmethyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its benzodioxole, thiophene, and oxadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry, materials science, and biological research.

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H11N3O4S/c19-14(15-17-13(18-22-15)12-2-1-5-23-12)16-7-9-3-4-10-11(6-9)21-8-20-10/h1-6H,7-8H2,(H,16,19)

InChI Key

LJUKJKCKIWIGSH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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